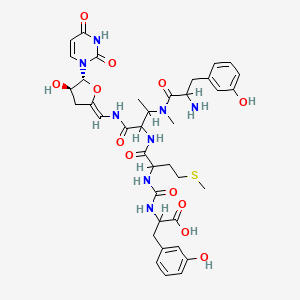
Mureidomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mureidomycin A is a peptide.
Aplicaciones Científicas De Investigación
Genome Mining and Antibiotic Development
Mureidomycin A has been a focus in the field of antimicrobial research, particularly in the discovery and development of new antibiotics. Jiang et al. (2015) explored the activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998, which led to the discovery of several mureidomycin analogues. These analogues demonstrated potent inhibitory activity against the pathogen Pseudomonas aeruginosa (Jiang et al., 2015).
Mechanism of Biosynthesis
Understanding the molecular mechanism behind mureidomycin biosynthesis is critical for antibiotic development. Liu et al. (2021) provided insights into this process by examining the activation of the mureidomycin biosynthetic gene cluster (BGC) in Streptomyces roseosporus. They highlighted the role of the exogenous regulatory gene ssaA in this activation process (Liu et al., 2021).
Related Antibiotic Classes
Grüschow et al. (2009) investigated the biosynthetic relations of mureidomycin with pacidamycins and napsamycins, which are uridyl peptide antibiotics inhibiting translocase I. Their study on precursor-directed biosynthesis led to the creation of new pacidamycin derivatives, opening doors to explore similar pathways in mureidomycin (Grüschow et al., 2009).
Inhibitory Action in Peptidoglycan Biosynthesis
The muraymycins, closely related to mureidomycin, were studied by McDonald et al. (2002). These nucleoside-lipopeptide antibiotics inhibit peptidoglycan biosynthesis and have shown broad-spectrum antimicrobial activity. Understanding the structure and activity of muraymycins can inform research into mureidomycin’s potential as an antimicrobial agent (McDonald et al., 2002).
Self-Resistance Mechanisms in Biosynthesis
Cui et al. (2018) explored the self-resistance mechanisms during muraymycin biosynthesis, which is also relevant for mureidomycin. They identified nucleotidyltransferase and phosphotransferase enzymes that modify the muraymycin structure, suggesting similar resistance mechanisms might exist for mureidomycin (Cui et al., 2018).
Novel Antibiotic Discovery
Gotoh et al. (2003) provided insights into the intrinsic resistance mechanisms of bacteria to mureidomycin. They found that Escherichia coli displays resistance to mureidomycin due to the expression of efflux systems. This study highlights the importance of understanding resistance mechanisms in the context of developing effective mureidomycin-based treatments (Gotoh et al., 2003).
Propiedades
Fórmula molecular |
C38H48N8O12S |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1 |
Clave InChI |
LLINEOOFHRQODR-QQCWUGGYSA-N |
SMILES isomérico |
CC(C(C(=O)N/C=C\1/C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES canónico |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Sinónimos |
mureidomycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)
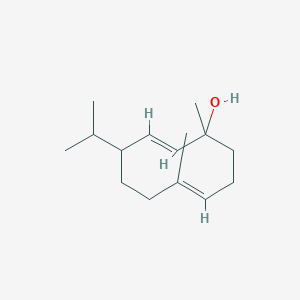
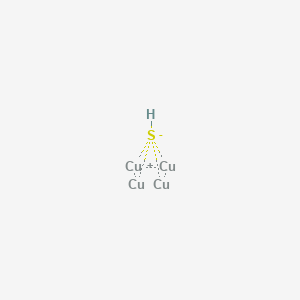




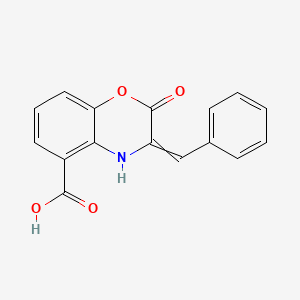



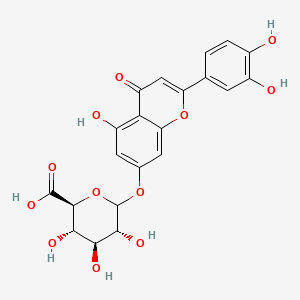
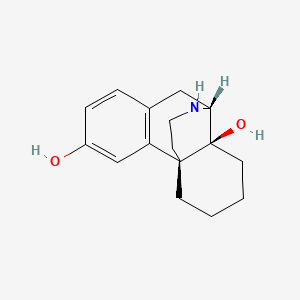
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)